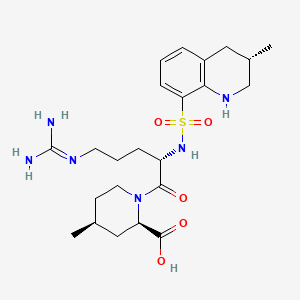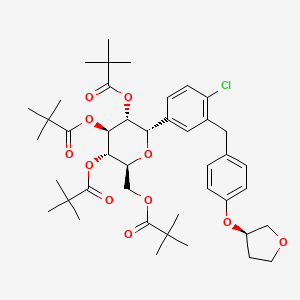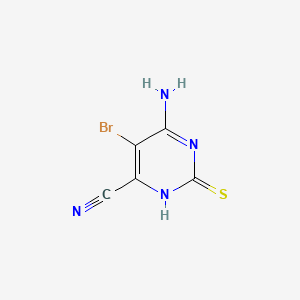
6-Amino-5-bromo-2-thioxo-2,3-dihydropyrimidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-5-bromo-2-thioxo-2,3-dihydropyrimidine-4-carbonitrile is a heterocyclic compound that contains a pyrimidine ring with various functional groups attached. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both amino and thioxo groups in the structure makes it a versatile intermediate for the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-bromo-2-thioxo-2,3-dihydropyrimidine-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-2-thiouracil with cyanamide in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or water at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-bromo-2-thioxo-2,3-dihydropyrimidine-4-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The thioxo group can be oxidized to a sulfoxide or sulfone, while the amino group can be reduced to an amine.
Cyclization Reactions: The compound can undergo further cyclization to form fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
6-Amino-5-bromo-2-thioxo-2,3-dihydropyrimidine-4-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate for the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound can be utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-5-bromo-2-thioxo-2,3-dihydropyrimidine-4-carbonitrile involves its interaction with specific molecular targets. The amino and thioxo groups can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of their functions. The compound may also undergo metabolic transformations in vivo, resulting in active metabolites that exert their effects through various pathways.
Comparison with Similar Compounds
Similar Compounds
6-Amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles: These compounds have similar structures but with different substituents on the pyrimidine ring.
6-Amino-2-thioxo-4-(o-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile: This compound has a similar core structure but with an o-tolyl group instead of a bromine atom.
Uniqueness
The uniqueness of 6-Amino-5-bromo-2-thioxo-2,3-dihydropyrimidine-4-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom allows for further functionalization through substitution reactions, while the thioxo group provides opportunities for oxidation and reduction reactions.
Properties
Molecular Formula |
C5H3BrN4S |
|---|---|
Molecular Weight |
231.08 g/mol |
IUPAC Name |
4-amino-5-bromo-2-sulfanylidene-1H-pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C5H3BrN4S/c6-3-2(1-7)9-5(11)10-4(3)8/h(H3,8,9,10,11) |
InChI Key |
BSTJXPWACFKNIW-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(C(=NC(=S)N1)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


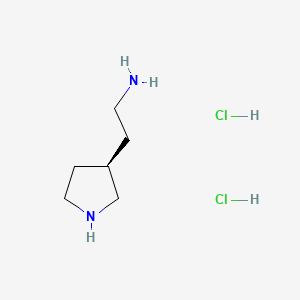



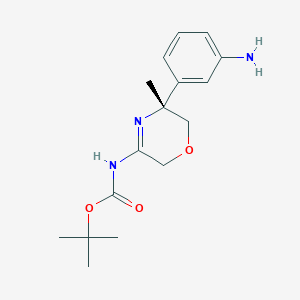
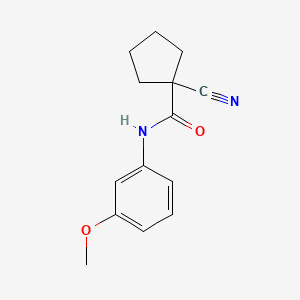
![5-Bromo-1-(2-chlorobenzyl)-1h-pyrazolo[3,4-b]pyridine](/img/structure/B14892521.png)

